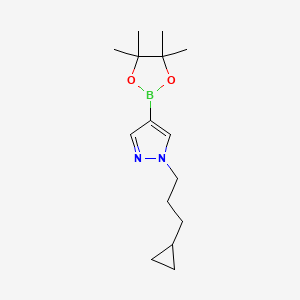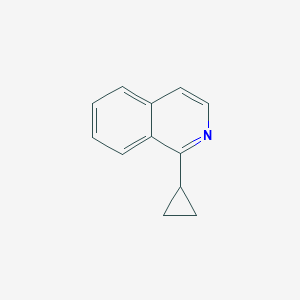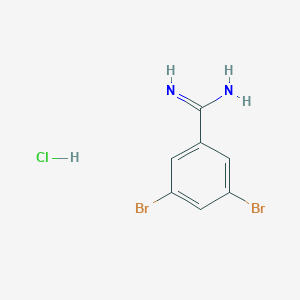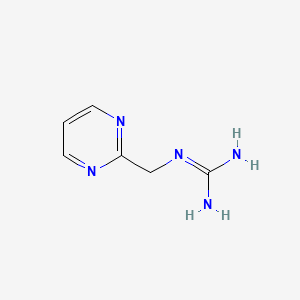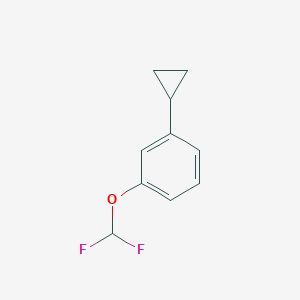
1-Cyclopropyl-3-(difluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10F2O It is characterized by the presence of a cyclopropyl group and a difluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(difluoromethoxy)benzene typically involves the introduction of the difluoromethoxy group onto a benzene ring. One common method is the reaction of a cyclopropyl-substituted benzene derivative with a difluoromethylating agent under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes can utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The use of continuous flow reactors can also improve the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(difluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropyl-substituted benzene derivatives with reduced functional groups.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, reduced benzene derivatives, and substituted benzene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclopropyl-3-(difluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(difluoromethoxy)benzene involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical pathways they regulate. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: This compound has similar structural features but includes an additional carboxylic acid group.
1-Cyclopropyl-4-(difluoromethoxy)benzene: This isomer differs in the position of the difluoromethoxy group on the benzene ring.
Uniqueness
1-Cyclopropyl-3-(difluoromethoxy)benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the cyclopropyl and difluoromethoxy groups can confer distinct properties, such as increased stability and enhanced interactions with molecular targets .
Properties
Molecular Formula |
C10H10F2O |
|---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
1-cyclopropyl-3-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10F2O/c11-10(12)13-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7,10H,4-5H2 |
InChI Key |
SEJYYCZONKANBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


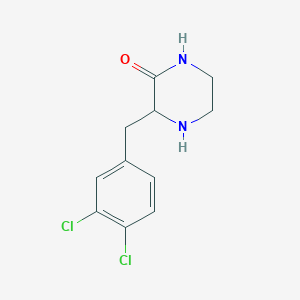
![3-(Benzo[d][1,3]dioxol-4-yl)isoxazol-5-amine](/img/structure/B13693797.png)
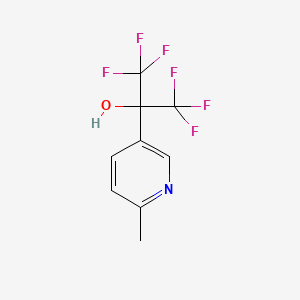
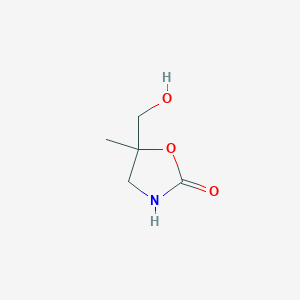
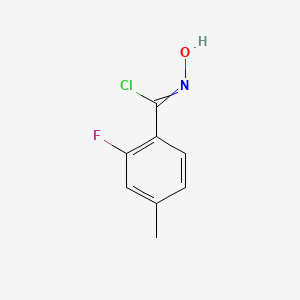

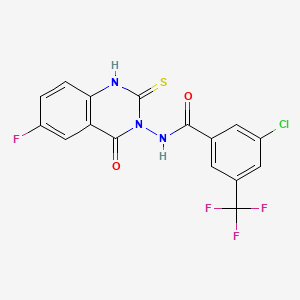
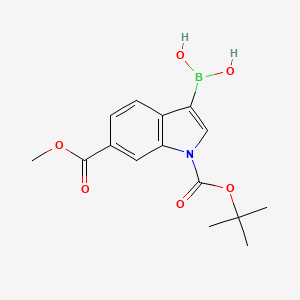
![Diazene, 1,2-bis[4-(hexyloxy)phenyl]-](/img/structure/B13693818.png)
